molecular formula C8H8BrF B2517908 4-Bromo-3-methylbenzyl fluoride CAS No. 2244085-01-4

4-Bromo-3-methylbenzyl fluoride

Cat. No.: B2517908
CAS No.: 2244085-01-4
M. Wt: 203.054
InChI Key: YWFIVFBJQCRHFL-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzyl fluoride is an organic compound with the molecular formula C8H8BrF It is a derivative of benzyl fluoride, where the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methylbenzyl fluoride typically involves the bromination of 3-methylbenzyl fluoride. This can be achieved through the reaction of 3-methylbenzyl fluoride with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methylbenzyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: 3-Methylbenzyl alcohol.

    Oxidation: 3-Methylbenzoic acid.

    Reduction: 3-Methylbenzyl fluoride.

Scientific Research Applications

4-Bromo-3-methylbenzyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylbenzyl fluoride involves its interaction with specific molecular targets. The bromine atom and the fluorine atom in the compound can participate in various chemical reactions, influencing the reactivity and stability of the molecule. The exact pathways and molecular targets depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-methylbenzyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chlorine, bromine, and iodine counterparts. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

1-bromo-4-(fluoromethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFIVFBJQCRHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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